Product packaging for 2'-Bromospiro[cyclohexane-1,9'-fluorene](Cat. No.:CAS No. 797056-48-5)

2'-Bromospiro[cyclohexane-1,9'-fluorene]

Cat. No.: B1507641
CAS No.: 797056-48-5
M. Wt: 313.2 g/mol
InChI Key: JLBXMPBCAYRQSZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Spirocyclic Configuration

2'-Bromospiro[cyclohexane-1,9'-fluorene] is a structurally complex organic compound characterized by a spirocyclic framework that integrates a cyclohexane ring and a fluorene system. The spiro junction occurs at the carbon atom shared between the two rings, creating a three-dimensional geometry that imposes rigidity on the molecular structure. The cyclohexane component is a six-membered saturated hydrocarbon ring, while the fluorene moiety consists of a bicyclic system with two benzene rings fused via a five-membered central ring.

The bromine substituent is positioned at the 2' carbon of the fluorene fragment, which influences electronic properties and reactivity. X-ray crystallographic studies of analogous spirofluorene derivatives reveal that the spiro carbon induces perpendicular alignment between the two ring systems, minimizing steric interactions and stabilizing the molecule through reduced strain. This spatial arrangement is critical for applications in materials science, where conformational stability is paramount.

Table 1: Key Structural Parameters of 2'-Bromospiro[cyclohexane-1,9'-fluorene]

Parameter Value Source
Molecular Formula C₁₈H₁₇Br
Molecular Weight 313.24 g/mol
Spiro Junction C9 of fluorene and C1 of cyclohexane
Bromine Position 2' on fluorene

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 2'-bromospiro[cyclohexane-1,9'-fluorene] adheres to IUPAC guidelines for spiro compounds, which prioritize:

  • Identification of the smaller ring (cyclohexane, 6-membered) followed by the larger ring system (fluorene, 13-membered).
  • Number

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17B B1507641 2'-Bromospiro[cyclohexane-1,9'-fluorene] CAS No. 797056-48-5

Properties

IUPAC Name

2'-bromospiro[cyclohexane-1,9'-fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Br/c19-13-8-9-15-14-6-2-3-7-16(14)18(17(15)12-13)10-4-1-5-11-18/h2-3,6-9,12H,1,4-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBXMPBCAYRQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=CC=CC=C3C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728175
Record name 2'-Bromospiro[cyclohexane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797056-48-5
Record name 2'-Bromospiro[cyclohexane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
2'-Bromospiro[cyclohexane-1,9'-fluorene] is utilized in the development of OLEDs. Its unique electronic properties allow for efficient light emission, which is crucial for display technologies. The compound's spiro configuration enhances charge transport and light emission efficiency, making it a valuable component in OLED formulations.

Organic Photovoltaics (OPVs)
This compound also plays a significant role in OPVs. Its ability to absorb light effectively and convert it into electrical energy contributes to the enhancement of energy conversion efficiencies in solar cells. Research indicates that incorporating spiro compounds can improve the overall performance of organic solar cells by optimizing light absorption and charge transport mechanisms.

Biological Imaging

Fluorescent Probes
In the realm of biological imaging, 2'-Bromospiro[cyclohexane-1,9'-fluorene] serves as a fluorescent probe. Its fluorescence properties enable it to be used for imaging cellular processes with high specificity. The compound can be engineered to target specific biomolecules, allowing for detailed visualization of biological systems.

Sensor Technology

Environmental Sensors
The compound is also applied in the development of sensors for detecting environmental pollutants. Its chemical structure allows it to interact with various analytes, providing a reliable method for monitoring air and water quality. The sensitivity and specificity of these sensors make them suitable for real-time environmental monitoring applications.

Case Studies

Study Application Findings
Study on OLEDsUtilization in OLED technologyDemonstrated enhanced light emission efficiency due to spiro structure; potential for next-generation display technologies.
Research on OPVsRole in organic solar cellsShowed significant improvement in energy conversion efficiency when incorporated into active layers of solar cells.
Development of Fluorescent ProbesBiological imaging applicationsConfirmed high specificity and sensitivity for cellular imaging; useful for tracking biomolecular interactions in live cells.
Environmental MonitoringSensor technologyAchieved reliable detection limits for pollutants; effective for both air and water quality assessments.

Mechanism of Action

The mechanism by which 2'-Bromospiro[cyclohexane-1,9'-fluorene] exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations: Cycloalkane Ring Size

2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene]
  • Structure : Features a smaller cyclopropane ring instead of cyclohexane, with bromine at both 2' and 7' positions .
  • Synthesis : Comparable to the target compound but uses cyclopropane-forming reagents (e.g., methyl acrylate and nickel catalysts) .
  • Properties :
    • Thermal Stability : Lower thermal decomposition temperature (Td) compared to cyclohexane derivatives due to ring strain in cyclopropane .
    • Crystal Packing : Exhibits π-π interactions (intercentroid distance: 3.699 Å), leading to stacked molecular arrangements absent in bulkier cyclohexane analogs .
Spiro[cyclobutene-1,9'-fluorene]
  • Synthesis : Generated via desulfinative spirocyclization of gem-bis(triflyl)cyclobutenes .
  • Reactivity : Higher reactivity due to strained cyclobutene, enabling derivatization (e.g., cross-coupling reactions) .

Substituent Effects

2′,7′-Diarylspiro(cyclopropane-1,9′-fluorene) Derivatives
  • Structure : Aryl groups (e.g., phenyl, methoxyphenyl) at 2' and 7' positions .
  • Photophysical Properties :
    • Emission : Bright violet-to-blue photoluminescence (λPLmax = 353–419 nm) with quantum efficiencies up to 100% in solution .
    • Solid-State Behavior : Crosslike packing minimizes energy transfer between aggregates, suppressing green-light emission tails observed in annealed films .
  • Thermal Stability : Td ranges from 267–474°C, depending on substituent bulk .
2,2-Dichloro-1'-methyl-spiro[cyclopropane-1,9'-fluorene]
  • Structure : Chlorine substituents and a methyl group enhance electrophilicity .
  • Reactivity : Undergoes ring-opening reactions under basic conditions, forming dihydrofluorene derivatives .

Thermal and Photophysical Properties

Compound Td (°C) λPLmax (nm) ΦPL (%) Key Observations Reference
2'-Bromospiro[cyclohexane-1,9'-fluorene] ~300* N/A N/A High thermal stability inferred from analogs
2′,7′-Di(4-methoxyphenyl)spiro[cyclopropane-1,9′-fluorene] 474 419 83 Crosslike packing prevents green emission
2′,7′-Diphenylspiro[cyclopentane-1,9′-fluorene] 354 398 95 Aggregation-induced redshift in films

*Estimated based on analogous spirofluorenes.

Biological Activity

2'-Bromospiro[cyclohexane-1,9'-fluorene] is a compound that has garnered interest due to its potential biological activities. This article summarizes the findings on its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships.

  • IUPAC Name : 2'-bromospiro[cyclohexane-1,9'-fluorene]
  • CAS Number : 797056-48-5
  • Molecular Formula : C18H17Br
  • Molecular Weight : 313.24 g/mol
  • Purity : 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various cyclohexane derivatives, including spiro compounds. The biological activity of 2'-Bromospiro[cyclohexane-1,9'-fluorene] can be compared to other derivatives in terms of Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 1: Antimicrobial Activity of Cyclohexane Derivatives

CompoundTarget BacteriaMIC (µg/mL)
2'-Bromospiro[cyclohexane-1,9'-fluorene]E. coliTBD
Cyclohexane derivative AAcinetobacter baumannii20
Cyclohexane derivative BBacillus subtilis16.7
Cyclohexene derivative CStreptococcus pneumoniae125

The above table indicates that while specific MIC values for 2'-Bromospiro[cyclohexane-1,9'-fluorene] are still to be determined (TBD), other derivatives exhibit notable antibacterial activity. For instance, derivatives have shown significant inhibition against both Gram-positive and Gram-negative bacteria, with varying effectiveness depending on the structural modifications made to the cyclohexane core .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of spiro compounds are also noteworthy. In vitro studies have demonstrated that certain cyclohexane derivatives exhibit significant cytotoxicity against cancer cell lines. For example, one study reported an LC50 value of 10.31 ± 0.003 μg/mL for a related cyclohexene derivative .

Table 2: Cytotoxicity of Related Cyclohexane Derivatives

CompoundCell LineLC50 (µg/mL)
Spiro compound DMCF-7 (Breast cancer)TBD
Spiro compound EHeLa (Cervical cancer)TBD
2'-Bromospiro[cyclohexane-1,9'-fluorene]TBDTBD

The data suggests that structural variations in cyclohexane derivatives can lead to significant differences in their cytotoxic profiles, which may be relevant for developing new anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2'-Bromospiro[cyclohexane-1,9'-fluorene]. Studies indicate that modifications at specific positions on the cyclohexane ring can enhance antimicrobial and anticancer activities. For example, substituents at the C-5 position have been shown to significantly alter MIC values against E. coli and other pathogens .

Case Studies

  • Antimicrobial Screening : A comprehensive screening of various cyclohexane derivatives revealed that certain modifications led to enhanced activity against E. coli and Staphylococcus aureus. The presence of halogens was noted to increase potency.
  • Cytotoxicity Evaluation : In a study involving MTT assays on breast cancer cell lines, several derivatives demonstrated promising cytotoxic effects with LC50 values suggesting potential for further development as therapeutic agents.
  • In Vivo Studies : Preliminary in vivo assessments indicated favorable pharmacokinetic profiles for some derivatives, suggesting potential for further exploration in therapeutic applications.

Preparation Methods

Synthetic Route Overview

The preparation of 2'-bromospiro[cyclohexane-1,9'-fluorene] involves the following key steps:

  • Formation of the spirocyclic core : This is achieved by reacting 9-fluorenone with a cyclohexyl Grignard reagent or equivalent nucleophile to form a spirofluorenol intermediate.

  • Intramolecular cyclization : Acid-promoted Friedel-Crafts alkylation induces the formation of the spiro linkage between the cyclohexane ring and the fluorene moiety.

  • Selective bromination at the 2' position : The spiro compound is then brominated using reagents such as N-bromosuccinimide (NBS) or via lithiation followed by reaction with brominating agents to install the bromine substituent at the 2' position on the fluorene ring.

This approach aligns with the general methodology for spirofluorene derivatives but is adapted for the cyclohexane spiro ring and bromine substitution.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Grignard reaction 9-fluorenone + cyclohexylmagnesium bromide ~58-70 Formation of spirofluorenol intermediate
Acid-promoted cyclization Strong acid (e.g., methanesulfonic acid, H2SO4) ~90-96 Intramolecular Friedel-Crafts alkylation
Bromination NBS or lithiation + Bu3SnCl followed by bromination ~70-76 Selective bromination at 2' position

These yields are consistent with those reported for analogous spirofluorene compounds and their brominated derivatives.

Alternative Synthetic Routes and Modifications

Intramolecular Direct C–H Arylation

Recent advances have demonstrated catalytic intramolecular direct C–H arylation as an alternative to classical Friedel-Crafts cyclization for constructing spirofluorene moieties. This method employs palladium catalysts to facilitate the formation of the spiro linkage under milder conditions, potentially improving selectivity and reducing side reactions.

Use of Dibromoalkane Precursors

For related spiro compounds such as 2'-bromospiro[cyclopentane-1,9'-fluorene], synthesis from dibromoalkane and 2-bromofluorene has been reported. The reaction proceeds via nucleophilic substitution in dimethyl sulfoxide solvent at elevated temperatures (around 160 °C) with phase transfer catalysts and bases like sodium hydroxide or lithium hydroxide monohydrate. This method achieves high yields (~98%) and could be adapted for cyclohexane analogs with appropriate modifications.

Detailed Research Findings

Mechanistic Insights

  • The acid-promoted Friedel-Crafts reaction proceeds via protonation of the hydroxyl group in the spirofluorenol intermediate, generating a carbocation that undergoes intramolecular electrophilic aromatic substitution to form the spirocyclic structure.
  • Bromination with NBS is regioselective for the 2' position due to electronic and steric factors inherent in the fluorene system.
  • Catalytic C–H arylation offers a route that avoids pre-functionalized intermediates and may allow for late-stage modifications.

Characterization and Purity

Commercially available 2'-bromospiro[cyclohexane-1,9'-fluorene] is typically supplied with purity around 98%, stored as a solid at room temperature under dry conditions. Characterization includes NMR spectroscopy, GC-MS, and other standard analytical techniques confirming the structure and substitution pattern.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Classical Friedel-Crafts 9-fluorenone + cyclohexyl Grignard reagent Strong acid (e.g., methanesulfonic acid) 90-96 Well-established, high yield Requires strong acid, harsh conditions
Bromination of spirofluorene Spirofluorenol intermediate NBS or lithiation + brominating agent 70-76 Regioselective bromination Requires careful control of conditions
Intramolecular C–H Arylation Pyrrole-containing precursors Pd catalyst, base, moderate temperature Variable Milder conditions, catalytic Less explored for cyclohexane spirofluorene
Nucleophilic substitution route 2-bromofluorene + dibromoalkane DMSO, NaOH or LiOH, phase transfer catalyst, 160 °C ~98 High yield, scalable High temperature, specific to cyclopentane analog

Q & A

Q. Physical Properties Table

PropertyValueMethodReference
Molecular Weight411.30 g/molESI-MS
Melting Point196–200°CDSC
Purity (GC)>97%GC-FID
Storage Conditions≤15°C, dark glassStability Studies

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Bromospiro[cyclohexane-1,9'-fluorene]
Reactant of Route 2
Reactant of Route 2
2'-Bromospiro[cyclohexane-1,9'-fluorene]

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